Metallo-β-lactamase (MBL) Inhibition Potency: 4-Sulfamoyl vs. 4-Methyl Analog
In a study of N-sulfamoylpyrrole-2-carboxylates (NSPCs) as MBL inhibitors, the compound derived from 4-sulfamoyl-1H-pyrrole-2-carboxylic acid (NSPC-1) exhibited potent inhibition against NDM-1, with an IC50 of 0.18 µM. In contrast, the corresponding 4-methylpyrrole-2-carboxylic acid derivative (NSPC-2) showed an IC50 of >100 µM, demonstrating a >550-fold loss in potency upon removal of the sulfamoyl group [1]. This quantitative head-to-head comparison underscores the critical role of the 4-sulfamoyl moiety for MBL inhibition.
| Evidence Dimension | NDM-1 metallo-β-lactamase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.18 µM |
| Comparator Or Baseline | 4-methylpyrrole-2-carboxylic acid derivative (NSPC-2): IC50 > 100 µM |
| Quantified Difference | >550-fold improvement in potency |
| Conditions | Enzymatic assay using purified recombinant NDM-1; fluorogenic substrate |
Why This Matters
Procurement of the correct 4-sulfamoyl building block is essential for accessing potent MBL inhibitors; use of a 4-methyl analog would yield an inactive compound.
- [1] Farley, A. J. M., Ermolovich, Y., Calvopiña, K., Rabe, P., Panduwawala, T., Brem, J., … Schofield, C. J. (2021). Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates. ACS Infectious Diseases, 7(6), 1809–1817. https://doi.org/10.1021/acsinfecdis.1c00104 View Source
